2,6-Dimethoxy-4-nitrophenol

Thermal stability Process chemistry Purification by crystallization

Select 2,6-Dimethoxy-4-nitrophenol (CAS 19978-25-7) for applications requiring a high-melting (205 °C) nitrophenol scaffold. Its dual 2,6-dimethoxy substitution, validated CYP1A1/CYP2A6 modulation profile, and superior specificity as a 4-nitrosyringol tracer in aged biomass-burning aerosol studies distinguish it from generic 4-nitrophenol or 4-nitroguaiacol. Single GHS hazard classification (Eye Irrit. 2, H319) reduces handling overhead. Available at ≥98% purity. Ideal for kinase inhibitor synthesis, environmental LC-MS standards, and diversity-oriented screening libraries.

Molecular Formula C8H9NO5
Molecular Weight 199.16 g/mol
Cat. No. B8808276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dimethoxy-4-nitrophenol
Molecular FormulaC8H9NO5
Molecular Weight199.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)[N+](=O)[O-]
InChIInChI=1S/C8H9NO5/c1-13-6-3-5(9(11)12)4-7(14-2)8(6)10/h3-4,10H,1-2H3
InChIKeyPDFATCIPSRONEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dimethoxy-4-nitrophenol (CAS 19978-25-7): Key Physicochemical Identity for Procurement and Research Selection


2,6-Dimethoxy-4-nitrophenol (synonym: 4-nitrosyringol, 3,5-dimethoxy-4-hydroxynitrobenzene) is a disubstituted nitrophenol derivative with molecular formula C₈H₉NO₅ and molecular weight 199.16 g/mol [1]. The compound features a phenolic –OH group flanked by two methoxy (–OCH₃) substituents at the 2- and 6-positions and a nitro (–NO₂) group at the 4-position, placing it within the broader class of 2,6-disubstituted-4-nitrophenols that are explicitly cited as valuable pharmaceutical intermediates [2]. It is commercially available at 95–98% purity from multiple vendors and is listed in the Sigma-Aldrich AldrichCPR collection as a rare chemical for early discovery research . Its computed XLogP3 of 0.4 indicates markedly higher hydrophilicity than unsubstituted 4-nitrophenol (logP 1.91), a property that directly affects partitioning behavior in both synthetic and bioanalytical workflows [1].

Why 2,6-Dimethoxy-4-nitrophenol Cannot Be Replaced by Unsubstituted, Mono-Methoxy, or Dialkyl 4-Nitrophenol Analogs


The 2,6-dimethoxy-4-nitrophenol scaffold is not functionally interchangeable with generic 4-nitrophenol (CAS 100-02-7), mono-methoxy analogs such as 4-nitroguaiacol (CAS 3251-07-7), or dialkyl congeners like 2,6-dimethyl-4-nitrophenol (CAS 2423-71-4). The dual ortho-methoxy substitution pattern raises the melting point to approximately 205 °C (decomposition) versus 113–114 °C for 4-nitrophenol and 50–57 °C for 2,6-dimethoxyphenol, enabling thermal processing windows unavailable to all three comparators [1]. The computed partition coefficient (XLogP3 = 0.4) is approximately 4.8-fold lower than that of 4-nitrophenol (logP = 1.91), fundamentally altering chromatographic retention, liquid–liquid extraction efficiency, and bioavailability predictions . Furthermore, the methoxy groups of 2,6-dimethoxy-4-nitrophenol provide hydrogen-bond acceptor capacity (5 acceptors) and a topological polar surface area (TPSA) of 84.5 Ų that are distinct from the dimethyl analog, affecting both supramolecular recognition and metabolic susceptibility . In atmospheric chemistry applications, 2,6-dimethoxy-4-nitrophenol (4-nitrosyringol) serves as a specific secondary tracer for aged biomass-burning aerosol that cannot be replaced by 4-nitrophenol or 4-nitroguaiacol, as the syringol/4-nitrosyringol ratio has been validated as a superior source-characterization metric over traditional guaiacol-based markers [2].

Quantitative Differential Evidence for 2,6-Dimethoxy-4-nitrophenol Against Closest Analogs


Thermal Stability: Melting Point Elevation of 2,6-Dimethoxy-4-nitrophenol Versus 4-Nitrophenol, Syringol, and 2,6-Dimethyl-4-nitrophenol

2,6-Dimethoxy-4-nitrophenol exhibits a melting point of approximately 205 °C with decomposition, which is substantially higher than that of its closest structural analogs: 4-nitrophenol (113–114 °C), 2,6-dimethoxyphenol/syringol (50–57 °C), and 2,6-dimethyl-4-nitrophenol (168 °C) [1][2]. This thermal stability advantage of 37 °C over the dimethyl analog and 92 °C over 4-nitrophenol enables high-temperature reaction conditions (e.g., solvent-free melt reactions, hot filtration, and elevated-temperature crystallizations) that would degrade or melt the comparator compounds, thereby reducing purification options and yield in multi-step syntheses [3].

Thermal stability Process chemistry Purification by crystallization

Lipophilicity Differential: XLogP3 of 2,6-Dimethoxy-4-nitrophenol Versus 4-Nitrophenol

The computed octanol–water partition coefficient (XLogP3) for 2,6-dimethoxy-4-nitrophenol is 0.4 [1], compared with experimental logP values of 1.91 for 4-nitrophenol and a predicted pKa of 9.97 for the non-nitrated analog 2,6-dimethoxyphenol [2]. This approximately 4.8-fold reduction in logP (ΔlogP ≈ –1.5) indicates that the dual methoxy groups substantially increase hydrophilicity relative to unsubstituted 4-nitrophenol. The lower lipophilicity results in shorter reversed-phase HPLC retention times, altered liquid–liquid extraction partition coefficients, and distinct predicted ADME profiles—all of which must be accounted for when selecting this compound versus 4-nitrophenol for bioassay or metabolic stability studies [1].

Lipophilicity Drug-likeness Chromatographic retention ADME prediction

Atmospheric Tracer Superiority: Syringol/4-Nitrosyringol Ratio Validated as an Improved Source Characterization Metric Over Guaiacol

In a combustion emission and photochemical aging study, the syringol/4-nitrosyringol ratio was explicitly validated as a more suitable and efficient source characterization metric for aged PM2.5 from biomass burning compared to traditional guaiacol-based tracers [1]. Guaiacol, a conventional biomass marker, exhibited aged-to-fresh emission factor ratios that rendered it non-ideal for aged aerosol source apportionment (fresh EFs: 3.80 ± 0.44 to 26.2 ± 5.40 mg·kg⁻¹; aged EFs: 1.02 ± 0.06 to 1.61 ± 0.11 mg·kg⁻¹, comparable to coal combustion values), whereas the syringol/4-nitrosyringol pair retained discriminatory power [1]. A separate theoretical study confirmed that in NOx-rich atmospheric environments, 4-nitrosyringol is the most favorable degradation product of syringol, while ring-opening products dominate under NOx-poor conditions—a product selectivity not observed for guaiacol [2]. This compound-specific atmospheric fate makes 4-nitrosyringol indispensable as an authentic analytical standard for environmental monitoring laboratories that require unambiguous LC-MS or HPLC-UV identification and quantification [3].

Atmospheric chemistry Biomass burning tracer PM2.5 source apportionment Secondary organic aerosol

CYP Enzyme Interaction: Quantitative Binding and Inhibition Data for 2,6-Dimethoxy-4-nitrophenol Compared with 4-Nitrophenol Substrate Activity

2,6-Dimethoxy-4-nitrophenol has been profiled against cytochrome P450 enzymes, with a reported IC₅₀ of 5,000 nM for inhibition of aryl hydrocarbon hydroxylase (CYP1A1) activity in 3-methylcholanthrene-induced rat liver microsomes at a test concentration of 2.6 × 10⁻⁴ M [1], and a Kd of 4,500 nM for binding to human CYP2A6 assessed by type I binding spectral shift [2]. In contrast, unsubstituted 4-nitrophenol is a well-established probe substrate for CYP2E1 (p-nitrophenol hydroxylase activity) rather than an inhibitor, undergoing O-demethylation by CYP1A2 with biphasic kinetics [3]. This functional divergence—4-nitrophenol as a substrate, 2,6-dimethoxy-4-nitrophenol as a modest inhibitor—demonstrates that the methoxy substituents alter the interaction modality with CYP enzymes, making the target compound a candidate for drug–drug interaction screening panels where 4-nitrophenol would serve a different experimental purpose [1][3].

Cytochrome P450 Drug metabolism Enzyme inhibition ADME-Tox screening

Patent-Recognized Synthetic Utility: 2,6-Dimethoxy-4-nitrophenol as a Privileged Pharmaceutical Intermediate Scaffold

A dedicated patent (JP2002255903A, Mitsui Chemicals Inc.) specifically claims a rational, high-yield method for producing 2,6-disubstituted-4-nitrophenol compounds, explicitly citing their utility as pharmaceutical intermediates [1]. The method proceeds via nitrosation of a 2,6-disubstituted phenol followed by oxidation of the nitroso group, avoiding the poly-nitration side reactions that plague direct electrophilic nitration of unsubstituted phenol [1]. In contrast, earlier patent literature (DE19723214A1, Junsei Chemical) explicitly excludes compounds with substituents simultaneously occupying both the 2- and 6-positions from its claimed selective nitration method, underscoring that 2,6-disubstituted-4-nitrophenols require dedicated synthetic methodology distinct from that used for mono-substituted or unsubstituted 4-nitrophenol derivatives [2]. The target compound further serves as a demonstrated alkylation substrate with (diethylamino)ethyl chloride in the presence of Cs₂CO₃, followed by catalytic transfer hydrogenation (ammonium formate, Pd/C) to yield functionalized aniline derivatives—a synthetic sequence documented in drug synthesis databases [3]. The electron-donating methoxy groups also enable regioselective electrophilic thiocyanation followed by acetylation and nitration to afford penta-substituted benzene derivatives, a pathway not accessible with 2,6-dichloro-4-nitrophenol which undergoes different metabolic and chemical reactivity [4].

Pharmaceutical intermediate Regioselective nitration Patent-protected synthesis Medicinal chemistry building block

GHS Safety Profile: Single Hazard Classification Simplifies Laboratory Handling Versus Multi-Hazard Nitrophenol Analogs

According to ECHA C&L notifications, 2,6-dimethoxy-4-nitrophenol carries a single GHS hazard classification: Eye Irritation Category 2 (H319: Causes serious eye irritation), with a Signal Word of 'Warning' [1]. This contrasts with 4-nitrophenol, which carries multiple hazard statements including H302 (harmful if swallowed), H373 (may cause damage to organs through prolonged or repeated exposure), and H412 (harmful to aquatic life with long-lasting effects) [2]. The reduced hazard profile of the methoxylated derivative simplifies personal protective equipment requirements, waste disposal classification, and regulatory documentation for procurement and laboratory use, while still requiring standard eye protection and ventilation controls [1].

Laboratory safety GHS classification Risk assessment Chemical procurement compliance

Procurement-Relevant Application Scenarios Where 2,6-Dimethoxy-4-nitrophenol Provides Verifiable Differentiation


Authentic Certified Reference Standard for Biomass-Burning Aerosol Source Apportionment by LC-MS or HPLC-UV

Environmental analytical laboratories conducting PM2.5 source apportionment studies should procure 2,6-dimethoxy-4-nitrophenol (4-nitrosyringol) as an authentic quantitative standard. The syringol/4-nitrosyringol ratio has been validated as a superior tracer pair for aged biomass-burning aerosol, outperforming the traditional guaiacol marker which loses source discriminability after photochemical aging [1]. Published HPLC-UV and LC-MS methods with retention time confirmation (approximately 6.2 min for 4-nitrosyringol vs 6.5 min for 4-nitroguaiacol under specified conditions) enable unambiguous peak assignment in complex environmental matrices [2]. Substituting with 4-nitrophenol or 4-nitroguaiacol would yield false-negative tracer ratios and compromise regulatory reporting of biomass-burning contributions to particulate matter pollution.

Thermally Robust Pharmaceutical Intermediate for High-Temperature Multi-Step Synthesis

Process chemistry groups developing synthetic routes to functionalized aniline or heterocyclic drug candidates should select 2,6-dimethoxy-4-nitrophenol when the synthetic sequence requires elevated-temperature reaction conditions. Its melting point of approximately 205 °C supports solvent-free melt reactions, hot filtrations, and high-temperature crystallizations that are precluded by the lower-melting analogs 4-nitrophenol (113–114 °C) and 2,6-dimethyl-4-nitrophenol (168 °C) [1]. The compound has demonstrated downstream utility in alkylation reactions (e.g., with (diethylamino)ethyl chloride using Cs₂CO₃) followed by catalytic transfer hydrogenation (ammonium formate, Pd/C) to yield aniline derivatives destined for kinase inhibitor and topoisomerase II poison programs [2].

CYP Enzyme Inhibition Screening Probe with Documented Binding Affinity Data

ADME-Tox screening laboratories requiring a nitrophenol-derivative probe with characterized CYP inhibition and binding profiles should procure 2,6-dimethoxy-4-nitrophenol rather than 4-nitrophenol. The compound has documented CYP1A1 inhibition activity (IC₅₀ = 5,000 nM in rat liver microsomes) and CYP2A6 binding affinity (Kd = 4,500 nM) [1], positioning it as a modulator rather than a substrate. This contrasts with 4-nitrophenol, which serves as a CYP2E1 hydroxylase probe substrate and would confound inhibition screening panels designed to detect drug–drug interaction potential. The availability of curated BindingDB/ChEMBL affinity data also supports computational model building and structure–activity relationship (SAR) studies where experimentally measured binding constants are required for training sets.

Low-Regulatory-Burden Research Compound for High-Throughput Screening Libraries

Institutions building diversity-oriented screening libraries for phenotypic or target-based assays may preferentially select 2,6-dimethoxy-4-nitrophenol over 4-nitrophenol for inclusion in core decks. Its single GHS hazard classification (Eye Irritation Category 2, H319) reduces the administrative overhead associated with multi-hazard compounds, including simplified SDS documentation, lower-tier PPE requirements, and less restrictive waste disposal protocols [1]. This advantage is particularly relevant for automated liquid-handling platforms in academic core facilities and CROs where operator exposure risk must be minimized across large compound collections, while still providing a nitrophenol pharmacophore with demonstrated engagement of cytochrome P450 enzymes [2].

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